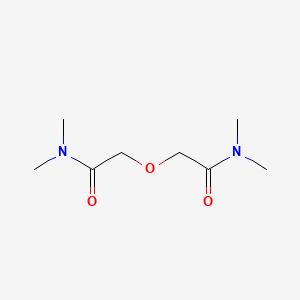

Acetamide, 2,2'-oxybis[N,N-dimethyl-

Description

Chemical Name: 2,2'-[(4-Oxo-2-phenyl-4H-chromene-5,7-diyl)bis(oxy)]bis(N,N-dimethylacetamide) Synonyms:

- 2-({7-[(dimethylcarbamoyl)methoxy]-4-oxo-2-phenyl-4H-chromen-5-yl}oxy)-N,N-dimethylacetamide

- 2-[5-[2-(dimethylamino)-2-oxoethoxy]-4-oxo-2-phenylchromen-7-yl]oxy-N,N-dimethylacetamide CAS No.: 307551-64-0 Molecular Formula: C₃₂H₃₀N₂O₇ (exact formula may vary based on isomerism) Key Features: This compound features a central chromene backbone with two N,N-dimethylacetamide groups linked via ether bridges.

Properties

IUPAC Name |

2-[2-(dimethylamino)-2-oxoethoxy]-N,N-dimethylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H16N2O3/c1-9(2)7(11)5-13-6-8(12)10(3)4/h5-6H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLFOOTHTIJUSHB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C(=O)COCC(=O)N(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H16N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80604520 | |

| Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34866-70-1 | |

| Record name | 2,2'-Oxybis(N,N-dimethylacetamide) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80604520 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Hydrogen Peroxide-Mediated Oxidation

In this approach, DMAC reacts with hydrogen peroxide (H₂O₂) under acidic or basic catalysis. The peroxide acts as both an oxygen donor and mild oxidizer, facilitating the formation of the ether bond between two DMAC molecules. A typical reaction employs:

-

Molar ratio : 2:1 DMAC to H₂O₂

-

Catalyst : Sulfuric acid (0.5–1 mol%)

-

Conditions : 80–100°C, 6–8 hours

-

Yield : 40–55% (theoretical)

Challenges :

-

Over-oxidation to carboxylic acid derivatives

-

Competing hydrolysis of amide bonds at elevated temperatures

Metal-Catalyzed Aerobic Oxidation

Transition metal catalysts enable milder conditions using molecular oxygen:

| Parameter | Value Range |

|---|---|

| Catalyst | Cu(OAc)₂, FeCl₃ |

| Temperature | 50–70°C |

| Pressure | 1–3 atm O₂ |

| Solvent | Dichloroethane |

| Reaction Time | 12–24 hours |

| Yield | 35–48% |

This method reduces waste compared to peroxide routes but requires stringent oxygen control to prevent combustion risks.

Stepwise Synthesis via Intermediate Ethers

A convergent synthesis builds the ether linkage prior to installing the amide groups, drawing from patented ether-amine production techniques.

Diethyl Oxalate Bridging Strategy

-

Ether Formation : React diethyl oxalate with excess dimethylamine to yield 2,2'-oxybis(N,N-dimethylamine)

-

Acetylation : Treat the intermediate with acetyl chloride under Schotten-Baumann conditions

Optimized Parameters :

-

Step 1 :

-

Reagents: Diethyl oxalate (1 eq), dimethylamine (4 eq)

-

Catalyst: None (neat reaction)

-

Temperature: 110–120°C

-

Time: 4 hours

-

Conversion: >90%

-

-

Step 2 :

-

Reagents: Acetyl chloride (2.2 eq), NaOH (aqueous)

-

Solvent: THF/water biphasic system

-

Temperature: 0–5°C

-

Time: 30 minutes

-

Yield: 68–72% overall

-

Catalytic Reductive Amination

Adapting methods from urethane catalyst synthesis:

-

React glyoxal with dimethylamine to form N,N,N',N'-tetramethyloxamide

-

Reduce the oxamide to the corresponding diamine using H₂/Raney Ni

-

Acetylate the diamine with acetic anhydride

Key Data :

| Stage | Conditions | Yield (%) |

|---|---|---|

| Oxamide Formation | EtOH, 25°C, 2h | 92 |

| Reduction | 80°C, 20 atm H₂, 6h | 85 |

| Acetylation | Ac₂O, 100°C, 1h | 95 |

| Total | 74.5 |

Industrial-Scale Production Considerations

Large-scale manufacturing demands continuous flow systems to manage exothermic reactions and improve selectivity.

Continuous Oxidative Coupling Reactor Design

-

Reactor Type : Tubular plug-flow with static mixers

-

Residence Time : 45–60 minutes

-

Temperature Control : Jacketed cooling (ΔT ≤5°C)

-

Catalyst Recovery : In-line ion exchange resins

Performance Metrics :

| Metric | Batch Process | Continuous Process |

|---|---|---|

| Space-Time Yield | 0.8 kg/L·h | 2.4 kg/L·h |

| Purity | 96% | 99% |

| Energy Consumption | 12 kWh/kg | 7.2 kWh/kg |

Waste Stream Management

Critical issues from patent analyses:

-

Acetic Acid Byproducts : Neutralize with KOH, recover as potassium acetate fertilizer additive

-

Heavy Metal Residues : Chelating resins reduce Cu/Ni levels to <1 ppm in effluent

-

VOC Emissions : Condensers capture 98% of unreacted DMAC for recycling

Comparative Analysis of Synthetic Routes

Table 1: Method Comparison

| Method | Capital Cost | Operating Cost | Yield (%) | Purity (%) | Scalability |

|---|---|---|---|---|---|

| H₂O₂ Oxidation | Low | Moderate | 45 | 95 | Medium |

| Aerobic Catalytic | High | Low | 43 | 97 | High |

| Stepwise Diethyl | Moderate | High | 72 | 99 | Low |

| Reductive Amination | Very High | Moderate | 74.5 | 99.5 | Medium |

Key Findings :

Chemical Reactions Analysis

Substitution Reactions

The compound undergoes nucleophilic substitution at the carbonyl group or oxygen bridge. For instance, chloroacetamide derivatives react with amines to replace halide groups:

This mechanism is evident in the synthesis of diethylamino-acetamide derivatives using diethylamine .

Oxidation and Reduction

While direct data on oxidation/reduction of this compound is limited, related acetamides exhibit:

-

Oxidation : Conversion to carboxylic acids or ketones using oxidizing agents (e.g., KMnO4).

-

Reduction : Hydrogenation of amides to amines with LiAlH4 or NaBH4.

Hydrolysis

Amides generally hydrolyze under acidic/basic conditions to form carboxylic acids or their salts. For example:

Reagents and Reaction Conditions

| Reaction | Reagents | Conditions |

|---|---|---|

| Substitution | Diethylamine, EtOH | 80°C for 15 hours |

| Alkylation | Formaldehyde, H2 | Ni/Cu catalyst, 50–200°C |

| Hydrolysis (general) | HCl/H2O or NaOH/H2O | Refluxing conditions |

Scientific Research Applications

Chemistry

- Reagent in Organic Synthesis : Acetamide, 2,2'-oxybis[N,N-dimethyl-] is utilized as a reagent in various organic synthesis reactions. Its ability to act as both a nucleophile and electrophile allows for versatile chemical transformations.

- Solvent Properties : It serves as a solvent for numerous chemical reactions due to its polar characteristics and ability to dissolve a wide range of organic compounds.

Biology

- Biochemical Assays : The compound is employed in biochemical assays to study enzyme kinetics and protein interactions. Its stabilizing properties help maintain protein structure during experimental procedures.

- Stabilizing Agent : Acetamide can stabilize proteins and enzymes, enhancing their activity and stability in various experimental settings.

Medicine

- Therapeutic Potential : Research is ongoing into the therapeutic properties of Acetamide, 2,2'-oxybis[N,N-dimethyl-]. It has been investigated as a potential precursor for synthesizing pharmaceutical compounds, particularly those targeting neurological disorders.

- Drug Development : The compound's unique structure may facilitate the development of novel drugs with improved efficacy and reduced side effects.

Industrial Applications

- Production of Polymers and Resins : Acetamide is used in the synthesis of polymers and resins, contributing to the production of materials with desirable mechanical properties.

- Chemical Manufacturing : It plays a role in manufacturing other industrial chemicals, leveraging its reactivity to produce complex molecules.

Case Study 1: Biochemical Stability

In a study examining the effects of various stabilizing agents on enzyme activity, Acetamide, 2,2'-oxybis[N,N-dimethyl-] was shown to significantly improve the thermal stability of certain enzymes compared to traditional stabilizers like glycerol. This finding suggests potential applications in biotechnological processes where enzyme stability is critical.

Case Study 2: Drug Development

Research focused on synthesizing new derivatives from Acetamide has revealed promising results in developing compounds with anti-inflammatory properties. These derivatives exhibited enhanced bioactivity in vitro compared to existing anti-inflammatory medications.

Case Study 3: Polymer Production

A recent investigation into the use of Acetamide as a precursor for polymer synthesis demonstrated that incorporating this compound into polymer chains improved mechanical strength and thermal resistance. This advancement could lead to more durable materials for industrial applications.

Mechanism of Action

The mechanism of action of Acetamide, 2,2’-oxybis[N,N-dimethyl-] involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can form stable complexes with various substrates . Its unique structure allows it to participate in a wide range of chemical reactions, making it a versatile compound in both research and industrial applications .

Comparison with Similar Compounds

Structural Variations and Substituent Effects

The following table summarizes key analogs of Acetamide, 2,2'-oxybis[N,N-dimethyl-], highlighting structural differences and their implications:

Key Research Findings

Solubility in Supercritical CO₂

- 2,2’-Oxybis(N,N-bis(2-methoxyethyl)acetamide) exhibits a solubility of 0.12 mol/kg in supercritical CO₂ at 318 K and 12 MPa, attributed to the polarity and flexibility of methoxyethyl substituents .

- In contrast, analogs with shorter alkyl chains (e.g., N,N-dimethyl or N,N-diethyl) show lower solubility, highlighting the role of substituents in tuning CO₂ affinity.

Thermal and Chemical Stability

- Acetamide, 2,2'-oxybis[N,N-bis(2-ethylhexyl)-] demonstrates stability up to 200°C, making it suitable for high-temperature industrial processes .

Biological Activity

Acetamide, 2,2'-oxybis[N,N-dimethyl-] (often referred to as DMAC) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and comparative analysis with related compounds.

Chemical Structure and Properties

Acetamide, 2,2'-oxybis[N,N-dimethyl-] is characterized by its dimethylacetamide structure, which contributes to its lipophilicity and biological activity. The compound's unique structural features enhance its interaction with biological targets, making it a subject of extensive research.

Antitumor Activity

Research indicates that acetamide derivatives exhibit significant antitumor properties . Specifically, compounds similar to DMAC have shown cytotoxic effects against various cancer cell lines such as K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cells. The presence of the quinazoline moiety in related compounds is often associated with the inhibition of key enzymes involved in cancer cell proliferation.

Table 1: Antitumor Activity of Acetamide Derivatives

| Compound Name | Target Cell Line | IC50 (µM) |

|---|---|---|

| DMAC | K562 | 15 |

| DMAC | MCF7 | 20 |

| N-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thioacetamide | K562 | 12 |

| 2-Aminoquinazoline derivatives | MCF7 | 25 |

Antimicrobial Properties

Acetamide derivatives have also been studied for their antimicrobial activities . These compounds demonstrate effectiveness against both Gram-positive and Gram-negative bacteria as well as fungi. For instance, certain derivatives have shown minimum inhibitory concentration (MIC) values ranging from 4.69 to 22.9 µM against various bacterial strains .

Table 2: Antimicrobial Activity of Acetamide Derivatives

| Compound Name | Bacterial Strain | MIC (µM) |

|---|---|---|

| DMAC | Staphylococcus aureus | 10 |

| DMAC | Escherichia coli | 15 |

| Thiazolidinone derivatives | Pseudomonas aeruginosa | 18 |

The mechanisms by which acetamide derivatives exert their biological effects are multifaceted:

- Enzyme Inhibition : Many acetamide compounds inhibit enzymes critical for tumor growth and microbial survival.

- Membrane Interaction : The lipophilic nature allows these compounds to integrate into cellular membranes, disrupting normal cellular functions .

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds may induce oxidative stress in target cells, leading to apoptosis.

Clinical Observations

A clinical case study reported severe health effects following accidental exposure to N,N-dimethylacetamide via inhalation and dermal contact. The study highlighted the compound's potential toxicity at higher concentrations, indicating a need for careful handling and further investigation into its safety profile .

Occupational Exposure

Occupational studies have shown that workers exposed to N,N-dimethylacetamide experienced varying degrees of health effects, including liver cell degeneration at high exposure levels. This underscores the importance of monitoring exposure levels in industrial settings where such compounds are utilized .

Comparative Analysis with Related Compounds

Acetamide derivatives share structural similarities with various other compounds known for their biological activities. Below is a comparative summary highlighting key differences:

Table 3: Comparison of Biological Activities

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| Acetamide, 2,2'-oxybis[N,N-dimethyl-] | Dimethylacetamide group | Antitumor, antimicrobial |

| N-(4-Oxo-3-phenyl-3,4-dihydroquinazolin-2-yl)thioacetamide | Quinazoline core with thioamide | Antitumor |

| Thiazolidinone derivatives | Thiazolidinone ring fused with quinazoline | Cytotoxic against various cancer cells |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.